Introduction: The Quinazoline Core in Modern Oncology
Introduction: The Quinazoline Core in Modern Oncology
An In-Depth Technical Guide to 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the architecture of targeted cancer therapies, particularly as a privileged structure for kinase inhibitors.[1] This guide focuses on a critical, high-value intermediate: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline . With the Chemical Abstracts Service (CAS) number 183322-18-1 , this compound is not merely a synthetic stepping stone but a pivotal building block in the construction of multiple Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2][3][4]
Its primary significance lies in its role as the direct precursor to Erlotinib, a widely used therapeutic for non-small cell lung cancer and pancreatic cancer.[5][6] The strategic placement of the methoxyethoxy side chains at the 6 and 7 positions enhances solubility and binding affinity, while the chlorine atom at the C4 position serves as an excellent leaving group, primed for nucleophilic substitution. This guide provides an in-depth examination of its properties, synthesis, and application, offering field-proven insights for professionals in medicinal chemistry and process development.
Physicochemical Properties and Characterization
A thorough understanding of a starting material's physical and chemical properties is fundamental to successful and reproducible synthesis. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is typically a white to light yellow crystalline powder.[7] Key identifying and physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 183322-18-1 | [2][3][4] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [2][3][4] |
| Molecular Weight | 312.75 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 99.0 - 107.0 °C | [7] |
| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml | [2] |
| SMILES | ClC1=NC=NC2=C1C=C(OCCOC)C(OCCOC)=C2 | [2][4] |
| InChI Key | ZPJLDMNVDPGZIU-UHFFFAOYSA-N | [2] |
Structural confirmation is routinely achieved via Nuclear Magnetic Resonance (NMR) spectroscopy, which verifies the integrity of the quinazoline core and the correct placement of the substituents.
Synthesis, Mechanism, and Practical Considerations
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a well-established process, typically achieved through the chlorination of its precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[8][9] This transformation is a critical step that activates the C4 position for subsequent nucleophilic attack.
The Chlorination Reaction: Choosing the Right Tool
The conversion of the quinazolinone to the 4-chloro derivative is an electrophilic substitution reaction at the oxygen of the amide, followed by nucleophilic attack by chloride and elimination. Several reagents can accomplish this, with the choice often depending on scale, desired purity, and safety considerations.
-
Phosphorus Oxychloride (POCl₃): This is a very common and effective chlorinating agent for this type of transformation. The reaction often requires heating and is frequently run in the presence of a tertiary amine base, such as N,N-diethylaniline or pyridine.[9][10] The base serves to scavenge the HCl byproduct and can facilitate the reaction. From a process chemistry perspective, using POCl₃ with a high-boiling amine allows for precise temperature control and drives the reaction to completion.
-
Thionyl Chloride (SOCl₂): Another powerful chlorinating agent that can be used effectively.[11] Reactions with SOCl₂ often require a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Oxalyl Chloride: While also effective, oxalyl chloride is often used in smaller-scale syntheses due to its cost and reactivity.[9]
The causality behind this step is clear: the C4 position of the quinazolinone is not sufficiently electrophilic to react directly with an amine. Conversion to the 4-chloro intermediate dramatically increases its electrophilicity, making it an excellent substrate for SNAr reactions.
Core Application: A Gateway to EGFR Tyrosine Kinase Inhibitors
The paramount application of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is its use as a late-stage intermediate in the synthesis of targeted anticancer drugs.[2][6]
Case Study: The Synthesis of Erlotinib
The industrial synthesis of Erlotinib hinges on the reaction between 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.[8][12] This is a classic nucleophilic aromatic substitution (SNAr) reaction.
-
Mechanism: The electron-withdrawing nitrogen atoms of the quinazoline ring activate the C4 position towards nucleophilic attack. The lone pair of the aniline nitrogen from 3-ethynylaniline attacks the C4 carbon, forming a Meisenheimer complex intermediate. The subsequent loss of the chloride ion re-aromatizes the ring system, yielding the final product, Erlotinib.
-
Reaction Conditions: This coupling is typically performed by heating the two reactants at reflux in a protic solvent like isopropanol.[8][9] The use of an external base is sometimes employed to neutralize the HCl generated during the reaction, though the aniline reactant itself can serve this purpose.[8] The self-validating nature of this protocol lies in its high conversion rate and the relative stability of the product, which can often be isolated by simple filtration after cooling the reaction mixture.
Beyond Erlotinib, this intermediate serves as a versatile building block for creating libraries of novel kinase inhibitors.[2][6] By substituting 3-ethynylaniline with other functionalized anilines or nucleophiles, researchers can rapidly generate new chemical entities for screening against various kinase targets, including other RTKs or even dual-target inhibitors like RTK/HDAC inhibitors.[2][6]
Experimental Protocols
The following protocols are presented as robust, literature-validated starting points for laboratory synthesis.
Protocol 1: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
This protocol is adapted from the improved synthesis described by Knesl, P., et al. (2006).[10]
-
Reagents & Setup:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent)
-
N,N-diethylaniline (1.3 equivalents)
-
Phosphorus oxychloride (POCl₃) (10 volumes)
-
Equip a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the stirred N,N-diethylaniline, add phosphorus oxychloride carefully at room temperature.
-
Add the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up & Purification:
-
Allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
-
Protocol 2: Synthesis of Erlotinib via SNAr Coupling
This protocol is based on general methods described in patents and synthetic literature.[8][9][12]
-
Reagents & Setup:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent)
-
3-Ethynylaniline (1.1 equivalents)
-
Isopropanol (IPA) (10-15 volumes)
-
Equip a round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.
-
Add 3-ethynylaniline to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution before the product begins to precipitate.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the chloro-quinazoline.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature or below (0-5 °C) to maximize precipitation.
-
Filter the resulting solid (Erlotinib free base).
-
Wash the filter cake with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Erlotinib as a solid.
-
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is crucial. Based on available Safety Data Sheets (SDS), 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline presents the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H318/H319 (Causes serious eye damage/irritation).[4]
-
GHS Pictograms: GHS05 (Corrosion) and GHS07 (Harmful).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat (P280).
-
Handling: Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling (P264). Avoid ingestion and inhalation.
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention (P305 + P351 + P338).
-
Storage: For long-term stability, the compound should be stored at -20°C, tightly sealed, and protected from moisture.[4]
Conclusion
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a quintessential example of a high-impact chemical intermediate. Its well-defined physicochemical properties, robust and scalable synthesis, and critical role in the manufacture of life-saving oncology drugs like Erlotinib make it a subject of significant interest to the pharmaceutical and chemical research communities. A mastery of its chemistry and handling is not just an academic exercise but a practical necessity for advancing the development of next-generation kinase inhibitors.
References
- Google Patents. (2006). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Home Sunshine Pharma. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Retrieved from [Link]
-
Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Retrieved from [Link]
- Google Patents. (2010). EP2348020A1 - Preparation process of erlotinib.
-
Zhang, H., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Retrieved from [Link]
-
Li, D., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Martínez-Martínez, F. J., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society. Retrieved from [Link]
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